Acalyphin's Absolute Configuration Confirmed by X-ray Crystallography vs. Ambiguous Stereochemistry of Common Analogs
The absolute configuration of Acalyphin was unambiguously determined to be (-)-(5R,6S) via X-ray crystallography, in contrast to its 6R-epimer (epiacalyphin) and N-demethyl derivatives, whose configurations were deduced only through chiroptical methods [1]. This high-confidence structural definition is critical for structure-activity relationship (SAR) studies, ensuring that observed biological effects are attributable to the specific, confirmed stereoisomer.
| Evidence Dimension | Stereochemical certainty |
|---|---|
| Target Compound Data | Absolute configuration confirmed as (5R,6S) |
| Comparator Or Baseline | Epiacalyphin and N-demethyl derivatives |
| Quantified Difference | Method of confirmation differs; X-ray vs. CD/NMR only |
| Conditions | Single crystal X-ray diffraction |
Why This Matters
Procuring Acalyphin with verified (5R,6S) stereochemistry ensures experimental reproducibility, as the 6R-epimer has an unknown and potentially divergent biological profile.
- [1] Hungeling, M., Lechtenberg, M., Fronczek, F. R., & Nahrstedt, A. (2009). Cyanogenic and non-cyanogenic pyridone glucosides from Acalypha indica (Euphorbiaceae). Phytochemistry, 70(2), 270-277. View Source
